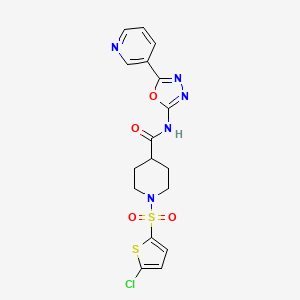

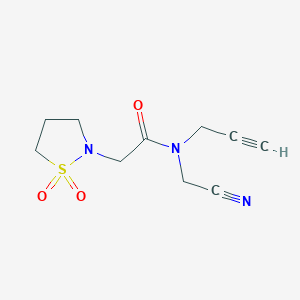

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione, commonly referred to as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in neuroscience. TBOA is an inhibitor of glutamate transporters, which play a crucial role in regulating the levels of glutamate, an important neurotransmitter in the brain.

Scientific Research Applications

Nucleophile-catalyzed Additions and Protection Groups

The compound has been examined for its role in nucleophile-catalyzed additions to activated triple bonds, serving as a protective group for lactams, imides, and other heterocyclic moieties. This process is significant for the synthesis and protection of sensitive molecular structures in drug development and other chemical syntheses (Mola et al., 2013).

Synthesis of Heterocycles

It has been utilized in the synthesis of heterocycles, specifically in the creation of 3,4-dihydro-2H-pyrans through hetero-Diels-Alder reactions. This application highlights its utility in generating structurally complex and biologically significant molecules (Pałasz, 2005).

Molecular Structure and Conformations

Research has also focused on the structure and conformations of related monoacyl and diacyl compounds, contributing to the understanding of their chemical behavior and potential for further chemical modifications (Izydore et al., 1996).

Novel Synthetic Methodologies

The compound is involved in novel synthetic methodologies, like the conversion of potassium benzylpenicillinate into derivatives of azetidine-2,4-diones, indicating its potential in creating new chemical entities (Kaura & Stoodley, 1988).

Flash Vacuum Pyrolysis

Its derivatives have been subjected to flash vacuum pyrolysis to study the thermal behavior and potential for generating new molecular structures, further illustrating the compound's versatility in synthetic chemistry (Aitken & Thomas, 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEUIKSSMCUKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)

![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2834260.png)

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)

![N-(3-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2834271.png)